Lipophilicity Shift: 2-(6-Methoxypyridin-2-yl)ethanol vs. Unsubstituted 2-(Pyridin-2-yl)ethanol
2-(6-Methoxypyridin-2-yl)ethanol exhibits a logP of 0.49, which is 0.18 to 0.37 log units higher than the unsubstituted analog 2-(pyridin-2-yl)ethanol (logP 0.12–0.31) . This increased lipophilicity reflects the hydrophobic contribution of the 6-methoxy substituent. This quantitative difference is critical for predicting membrane permeability and optimizing chromatographic purification conditions in medicinal chemistry programs .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.49 (predicted) |
| Comparator Or Baseline | 2-(Pyridin-2-yl)ethanol: 0.12 (estimated) to 0.31 (predicted) |
| Quantified Difference | +0.18 to +0.37 log units |
| Conditions | Calculated/predicted partition coefficient (XlogP or estimated logP) |
Why This Matters
This difference directly impacts solubility profiles and chromatographic retention times, influencing both the choice of purification methods and the compound's behavior in biological assays where lipophilicity is a key determinant of activity.
